REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[NH:7]C(=O)[NH:9][S:10](=[O:12])(=[O:11])[C:5]=2[CH:4]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:7][C:6]1[CH:14]=[CH:15][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[S:10]([NH2:9])(=[O:11])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC(NS2(=O)=O)=O)C=C1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)OC)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.1 mmol | |
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |